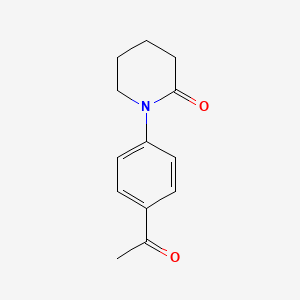

1-(4-Acetylphenyl)piperidin-2-one

Description

Structural Context within Piperidinone Derivatives and Related Scaffolds

Piperidinones are a significant class of heterocyclic compounds. ontosight.ai They are considered valuable precursors for the synthesis of the piperidine (B6355638) ring, a structural unit that is widespread in numerous alkaloids and pharmaceutical agents. researchgate.netresearchgate.netnih.gov The piperidinone framework itself is present in various biologically active molecules. researchgate.net The reactivity of the lactam functionality and the potential for substitution on both the ring carbons and the nitrogen atom make piperidinones versatile building blocks in organic synthesis. nih.govkcl.ac.uk

Academic Significance of the 1-(4-Acetylphenyl) Moiety in Chemical Synthesis

The 1-(4-acetylphenyl) group is a crucial component that significantly influences the properties and synthetic utility of the parent molecule. The acetyl group is an electron-withdrawing group, which can affect the electron density of the aromatic ring and the adjacent anilide nitrogen. This electronic effect can modulate the reactivity of the entire molecule.

Furthermore, the ketone functionality of the acetyl group provides a reactive site for a wide array of chemical transformations. It can undergo reactions such as reduction to an alcohol, conversion to an oxime, or serve as a handle for the attachment of other molecular fragments through reactions like aldol (B89426) condensations or Wittig reactions. This makes the 1-(4-acetylphenyl) moiety a versatile anchor for creating more complex molecular architectures and for structure-activity relationship (SAR) studies in drug discovery. nih.gov The presence of this moiety allows for systematic modifications to explore how changes in the substituent affect biological activity.

Historical Context of Piperidine and Anilide Linkages in Compound Design

The piperidine ring is a privileged structure in medicinal chemistry, found in a vast number of natural products and synthetic drugs. researchgate.netkcl.ac.uk Its history is intertwined with the study of alkaloids, with piperidine itself first being isolated from pepper in the 19th century. wikipedia.org The ability of the piperidine scaffold to influence pharmacokinetic properties such as membrane permeability and metabolic stability has made it a staple in drug design. researchgate.net

Anilide linkages, which are amide bonds where the nitrogen atom is part of an aniline (B41778) or substituted aniline, are also of great importance in medicinal chemistry. The planarity of the amide bond and its ability to participate in hydrogen bonding are critical for molecular recognition at biological targets. The combination of a piperidine ring and an anilide linkage, as seen in 1-(4-Acetylphenyl)piperidin-2-one, creates a scaffold that has been explored for a variety of therapeutic applications. For instance, the modification of the anilinyl moiety in piperine (B192125) derivatives has been shown to affect their biological properties. researchgate.net The core scaffold of N-phenethyl-4-piperidone, a related structure, is a pivotal intermediate in the synthesis of potent analgesics. github.com

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 1152591-13-3 fluorochem.co.uk |

| Molecular Formula | C₁₃H₁₅NO₂ fluorochem.co.uk |

| Molecular Weight | 217.27 g/mol fluorochem.co.uk |

| IUPAC Name | This compound fluorochem.co.uk |

| Canonical SMILES | CC(=O)c1ccc(N2CCCCC2=O)cc1 fluorochem.co.uk |

| InChI Key | InChI=1S/C13H15NO2/c1-10(15)11-5-7-12(8-6-11)14-9-3-2-4-13(14)16/h5-8H,2-4,9H2,1H3 fluorochem.co.uk |

| Purity | >95% (commercially available) fluorochem.co.uk |

| LogP | 1.304 fluorochem.co.uk |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

1-(4-acetylphenyl)piperidin-2-one |

InChI |

InChI=1S/C13H15NO2/c1-10(15)11-5-7-12(8-6-11)14-9-3-2-4-13(14)16/h5-8H,2-4,9H2,1H3 |

InChI Key |

GTJQQHXVUUSXHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCCCC2=O |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 1 4 Acetylphenyl Piperidin 2 One

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. While specific single-crystal X-ray diffraction data for 1-(4-Acetylphenyl)piperidin-2-one is not publicly available, analysis of closely related structures provides significant insight into its likely solid-state conformation.

For instance, powder XRD data has been reported for the analogous compound 1-(4-Nitrophenyl)-2-piperidinone. researchgate.net This analysis revealed a monoclinic crystal system with the space group P2₁/n. researchgate.net Such studies are crucial for identifying the crystal lattice parameters, which include the lengths of the unit cell edges (a, b, c) and the angles between them (α, β, γ). This information is fundamental for identifying different polymorphic forms, which can have significant implications for the physical and chemical properties of the compound.

The piperidine (B6355638) ring in such derivatives typically adopts a chair or a slightly distorted chair conformation to minimize steric strain. chemrevlett.com The substituents on the ring are generally found in equatorial orientations to achieve greater stability. chemrevlett.com A complete single-crystal XRD analysis of this compound would precisely define the bond lengths, bond angles, and torsion angles, confirming the exact conformation of the piperidinone ring and the orientation of the 4-acetylphenyl group.

| Parameter | Value researchgate.net |

|---|---|

| Chemical Formula | C₁₁H₁₂N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.514(3) |

| b (Å) | 12.308(6) |

| c (Å) | 9.175(1) |

| β (°) | 91.811(2) |

| Volume (ų) | 1073.94 |

| Z (formula units/unit cell) | 4 |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a vital tool for assessing the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For this compound, TGA provides critical information about its decomposition pattern and upper-temperature limits for storage and processing.

A typical TGA experiment would involve heating a small sample of the compound at a constant rate. The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve, the DTG curve, shows the rate of mass loss and helps to identify the temperatures at which decomposition is most rapid. nih.gov

While specific TGA data for this compound is not available, a plausible thermal decomposition profile can be inferred. The compound would likely be stable up to a certain temperature, after which it would undergo decomposition in one or more steps. nih.govmdpi.com The initial mass loss might correspond to the cleavage of the bond between the phenyl and piperidinone rings, followed by the fragmentation of the individual ring structures at higher temperatures.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Plausible Fragment Lost |

|---|---|---|---|

| Initial Phase | 25 - 200 | ~0% | Stable Compound |

| Stage 1 | 200 - 350 | ~45-55% | Acetylphenyl group or Piperidinone ring |

| Stage 2 | 350 - 500 | ~30-40% | Further fragmentation of the remaining structure |

| Final | >500 | >95% | Residual Carbon |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed and validated to separate the main compound from any process-related impurities or degradation products.

Method development involves a systematic optimization of chromatographic parameters to achieve good resolution, peak shape, and sensitivity. Key parameters include the choice of stationary phase (column), mobile phase composition, and detector wavelength. Given the structure of this compound, a C18 column would be a suitable choice for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, run in either an isocratic or gradient mode to ensure the elution of all components. The presence of the acetylphenyl chromophore allows for sensitive detection using a UV detector.

A validated HPLC method is characterized by its linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). This ensures the reliability of the method for routine quality control and stability studies.

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water/Buffer (e.g., Phosphate buffer pH 3.0) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at ~245 nm |

| Injection Volume | 10 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS is an ideal method for identifying and quantifying residual solvents from the synthesis, as well as detecting any volatile impurities or thermal degradation products.

In a GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the GC column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. This fragmentation pattern allows for unambiguous identification of the compound by comparing it to spectral libraries.

The technique is highly sensitive and specific, making it suitable for trace-level analysis. For instance, a headspace GC-MS method could be employed to analyze for residual solvents without dissolving the sample, thereby preserving the primary material.

| Parameter | Typical Condition |

|---|---|

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature ramp (e.g., 50 °C hold for 2 min, then ramp to 280 °C) |

| MS Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Scan Range | 40 - 500 amu |

| MS Source Temperature | 230 °C |

Structural Modifications and Derivative Synthesis Based on the 1 4 Acetylphenyl Piperidin 2 One Scaffold

Substituent Effects on the Acetylphenyl Ring

The electronic and steric properties of the 1-(4-acetylphenyl)piperidin-2-one molecule can be finely tuned by introducing various substituents onto the phenyl ring. The nature of these substituents—whether electron-donating or electron-withdrawing—can influence the reactivity of the entire scaffold, including the acetyl and lactam moieties.

Research on related 1-phenylpiperazine (B188723) derivatives has shown that the addition of different groups to the phenyl ring significantly impacts molecular properties. researchgate.net For instance, aliphatic substitutions on the phenyl ring can modulate lipophilicity and biological activity while maintaining a comparable toxicity profile to the unsubstituted parent compound. researchgate.net In contrast, introducing polar groups like hydroxyl (-OH) or primary amines (-NH2) can increase toxicity. researchgate.net

In the context of this compound, these principles can be extrapolated. The introduction of electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) or methyl (-CH3), at the ortho or meta positions relative to the piperidinone nitrogen would increase the electron density of the aromatic ring. This increased density could, in turn, affect the reactivity of the acetyl group and the stability of reaction intermediates. Conversely, placing electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) on the ring would decrease its electron density. This modification can make the aryl ring more susceptible to nucleophilic aromatic substitution and alter the acidity of the protons on the carbon adjacent to the acetyl group.

Systematic studies on various aryl-heterocycle systems demonstrate that such substitutions are a cornerstone of structure-activity relationship (SAR) exploration, allowing for the optimization of a compound's properties.

Modifications of the Piperidin-2-one Ring System

Alterations to the heterocyclic lactam ring itself offer another significant avenue for creating structural diversity. These changes can involve varying the ring size or incorporating different heteroatoms into the cyclic structure.

The six-membered piperidin-2-one (δ-lactam) ring is part of a broader family of lactams that includes smaller and larger ring systems. Synthetic strategies exist to create analogues with different ring sizes, such as the five-membered pyrrolidin-2-one (γ-lactam) or the seven-membered azepan-2-one (B1668282) (ε-lactam).

Pyrrolidin-2-one Analogues: The synthesis of 1,5-substituted pyrrolidin-2-ones can be achieved from donor-acceptor cyclopropanes, which react with primary amines like 4-aminoacetophenone. mdpi.com This process involves the Lewis acid-catalyzed opening of the cyclopropane (B1198618) ring, followed by lactamization to form the five-membered ring. mdpi.com Such methods provide a direct route to analogues like 1-(4-acetylphenyl)pyrrolidin-2-one.

Azepan-2-one and Larger Lactams: Ring expansion reactions provide a powerful tool for converting existing lactams into larger ones. nih.govrsc.org For example, N-acylation of a lactam with acryloyl chloride can generate a reactive imide intermediate. nih.gov Subsequent treatment with a primary amine can trigger a conjugate addition/ring expansion cascade, effectively adding atoms into the ring. nih.gov Electrochemical methods have also been developed for ring expansion to create medium-sized (8- to 11-membered) lactams. chinesechemsoc.org These strategies could theoretically be applied to a precursor of this compound to generate the corresponding seven-membered and larger ring analogues.

The size of the lactam ring directly impacts its conformation, stability, and physicochemical properties, making this a critical modification for structural diversification.

Replacing one of the methylene (B1212753) (-CH2-) groups within the piperidin-2-one ring with a different heteroatom, such as oxygen or sulfur, leads to distinct heterocyclic scaffolds like oxazinanones and thiazinanones. These modifications significantly alter the geometry and electronic properties of the ring.

1,3-Oxazinan-2-one Analogues: These six-membered heterocyclic systems, containing both oxygen and nitrogen, are important structural motifs. researchgate.net They can be synthesized through various methods, including the cyclization of homoallylic carbamates or the reaction of 3-amino-1-propanols with suitable carbonyl sources. researchgate.netrsc.org Synthesizing a 1-(4-acetylphenyl) substituted version would involve using N-(4-acetylphenyl)-3-aminopropanol as a key precursor.

1,3-Thiazinan-2-one Analogues: The sulfur-containing analogues can be prepared through methods like the cyclization of β-hydroxy thioureas in an acidic medium. nih.gov This involves an intramolecular reaction where the thione group participates in ring closure with the elimination of water. nih.gov

The inclusion of heteroatoms like oxygen or sulfur introduces changes in bond angles, bond lengths, and the potential for different intermolecular interactions compared to the all-carbon backbone of the piperidin-2-one ring.

Introduction of Bridged or Fused Ring Systems

To reduce conformational flexibility and create more rigid, three-dimensional structures, bridged or fused ring systems can be synthesized from the basic piperidinone scaffold. These complex architectures are found in many natural products and often lead to enhanced biological activity. nih.govnih.gov

Bridged Piperidines (Azabicycles): The piperidine (B6355638) ring can be conformationally constrained by introducing a carbon bridge. Common examples include the 2-azabicyclo[2.2.1]heptane (a bridged pyrrolidine/piperidine), 2-azabicyclo[2.2.2]octane (isoquinuclidine), and 8-azabicyclo[3.2.1]octane (nortropane) systems. nih.govle.ac.uknih.gov The synthesis of these structures often involves intramolecular cyclization reactions. rsc.org For example, an aza Diels-Alder reaction can be used to construct the 2-azabicyclo[2.2.1]heptane skeleton, which can then be further functionalized. le.ac.uk Similarly, the isoquinuclidine ring system can be viewed as a semi-rigid "boat" form of piperidine. nih.gov These rigid analogues are valuable for probing how specific three-dimensional arrangements of functional groups interact with biological targets.

Fused Ring Systems: An alternative to bridging is the fusion of a second ring onto the piperidinone core. Radical cyclization of substrates bearing an α,β-unsaturated ester is one method to generate substituted piperidines that can serve as precursors to fused systems. acs.org Transition-metal-catalyzed "cut-and-sew" reactions of cyclic ketones represent another advanced strategy for building fused ring structures. nih.gov

These modifications are synthetically challenging but offer access to unique chemical structures with precisely defined spatial orientations.

Synthesis of Chiral Derivatives and Stereochemical Considerations

The introduction of stereocenters into the this compound scaffold is crucial for developing enantiomerically pure compounds, as the biological activity of chiral molecules often resides in a single enantiomer. nih.gov

Asymmetric synthesis can be achieved through several strategies:

Use of Chiral Auxiliaries: Chiral amino alcohols, such as phenylglycinol, can be condensed with δ-oxo acid derivatives to form chiral oxazolopiperidone lactams. acs.org These intermediates effectively control the stereochemistry of subsequent reactions, and the auxiliary can be cleaved later to yield enantiopure substituted piperidines. acs.org

Catalyst-Controlled Reactions: Rhodium-catalyzed C-H functionalization can be used to introduce substituents at various positions on the piperidine ring with high regio- and diastereoselectivity. nih.gov The choice of the chiral rhodium catalyst and the nitrogen-protecting group on the piperidine ring dictates the position and stereochemistry of the new substituent. nih.gov Similarly, nickel-catalyzed reductive cross-coupling reactions using chiral ligands can produce chiral piperidin-2-ones. researchgate.net

Stereoselective Reduction: The asymmetric hydrogenation of unsaturated precursors, such as tetrahydropyridines or pyridinones, using chiral ruthenium or rhodium catalysts is a well-established method for producing chiral piperidines. nih.gov

Controlling the stereochemistry at positions C3, C4, C5, or C6 of the piperidin-2-one ring allows for the synthesis of specific diastereomers and enantiomers, which is a critical aspect of modern medicinal chemistry. rsc.orgthieme-connect.com

Derivatization at the Ketone and Acetyl Functional Groups

The two carbonyl functionalities—the endocyclic lactam carbonyl and the exocyclic acetyl ketone—are prime sites for further derivatization.

Lactam Carbonyl (C2 Position): The lactam amide bond is relatively stable, but the carbonyl can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the lactam to the corresponding cyclic amine, yielding a 1-(4-acetylphenyl)piperidine derivative. This transformation converts the planar amide group into a tetrahedral secondary amine, fundamentally changing the ring's conformation and chemical properties.

Acetyl Group Carbonyl (Exocyclic): The ketone of the acetyl group is more reactive and susceptible to a wide range of standard ketone reactions.

Reduction: The ketone can be stereoselectively reduced to a secondary alcohol using reducing agents like sodium borohydride, yielding 1-(4-(1-hydroxyethyl)phenyl)piperidin-2-one. This introduces a new chiral center. Biocatalytic reductions using specific enzymes can achieve high enantioselectivity for this transformation. nih.gov

Condensation Reactions: The acetyl ketone can react with hydroxylamine (B1172632) to form an oxime or with hydrazines to form hydrazones. These reactions are often used to modify the properties of the parent molecule or to introduce a point of attachment for further elaboration.

Wittig Reaction: The ketone can be converted into an alkene via the Wittig reaction, replacing the C=O bond with a C=C bond and allowing for the introduction of a variety of substituted vinyl groups. In related systems, Wittig reactions have been used to homologate ketones, extending carbon chains. nih.gov

These derivatizations allow for significant structural modifications, enabling the fine-tuning of the molecule's steric and electronic profile.

Formation of Salts and Co-crystals for Enhanced Research Utility

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the formation of salts or co-crystals of this compound. While the modification of active pharmaceutical ingredients (APIs) into salts and co-crystals is a widely employed strategy in pharmaceutical sciences to enhance properties such as solubility, dissolution rate, and stability, such studies have not been published for this particular compound.

The practice of forming salts typically involves the reaction of an acidic or basic functional group within the API with a suitable counterion to create an ionized form of the compound. Co-crystals are multi-component crystals where the API and a coformer molecule are held together in a stoichiometric ratio by non-covalent interactions, most commonly hydrogen bonds. This approach allows for the targeted modification of the physicochemical properties of a solid-state compound without altering its covalent chemical structure.

The structure of this compound possesses functional groups that could theoretically be targets for such modifications. The carbonyl group of the acetyl moiety and the lactam functionality within the piperidinone ring could potentially act as hydrogen bond acceptors in the formation of co-crystals with suitable coformers, such as carboxylic acids or amides. These coformers are selected based on their ability to form robust intermolecular interactions, often referred to as supramolecular synthons, with the target molecule.

The potential benefits of creating salts or co-crystals for a research compound like this compound would be to improve its utility in experimental settings. For instance, enhancing aqueous solubility could facilitate the preparation of stock solutions for in vitro assays, while improving the dissolution rate could be advantageous for certain experimental models. Stability is another critical parameter that can be addressed; a more stable crystalline form can prevent degradation and ensure the consistency of research results over time.

However, without experimental data, any discussion of specific salts, co-crystals, or their properties remains speculative. The synthesis and characterization of these forms would require dedicated research, including screening for suitable coformers or salt-forming agents and analyzing the resulting solid forms using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and single-crystal X-ray diffraction to confirm their structure and evaluate their physicochemical properties.

Given the lack of published research, no data tables detailing the properties of this compound salts or co-crystals can be presented. The development of such derivatives represents a potential avenue for future investigation to enhance the research utility of this compound.

Computational Chemistry and Molecular Modeling of 1 4 Acetylphenyl Piperidin 2 One and Its Analogs

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nanobioletters.com This technique is widely used to predict the binding mode of a ligand to a protein's active site.

Molecular docking simulations have been employed to predict the binding interactions of 1-(4-acetylphenyl)piperidin-2-one and its analogs with various biological targets. For instance, docking studies with enzymes like enoyl-ACP reductase and dihydrofolate reductase have revealed potential binding modes for related heterocyclic compounds, suggesting that these molecules could serve as leads for developing new inhibitors. mdpi.com In studies involving other targets, such as the transcriptional regulator TcaR, docking has been used to identify novel ligands and to understand how they interact with the active site. nih.gov

The predictive power of molecular docking lies in its ability to generate a series of possible binding poses and rank them based on a scoring function, which estimates the binding affinity. This information is crucial for understanding the structure-activity relationships (SAR) of a series of compounds and for designing new analogs with improved potency and selectivity. For example, docking studies on benzimidazole (B57391) derivatives have helped to explain their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two important targets in the treatment of Alzheimer's disease. mdpi.com

The following table summarizes the results of molecular docking studies for a series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which share some structural similarities with the piperidin-2-one scaffold, against the epidermal growth factor receptor (EGFR), a key target in cancer therapy.

| Compound | Docking Score (kcal/mol) | Binding Affinity (Ki) | Interacting Residues |

| 5a | -8.5 | 0.25 µM | Met793, Leu718, Val726 |

| 5e | -9.2 | 0.08 µM | Met793, Leu718, Lys745 |

| 5g | -8.9 | 0.14 µM | Met793, Leu718, Cys797 |

| 5h | -9.5 | 0.05 µM | Met793, Leu718, Thr854 |

This table is based on data from a study on pyrazolo-pyrimidinone derivatives and their interaction with EGFR. nih.gov

A detailed analysis of the intermolecular interactions between a ligand and its target is essential for understanding the molecular basis of binding. These interactions can be broadly categorized into hydrogen bonds, hydrophobic effects, and π-π interactions.

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. They are highly directional and play a critical role in determining the specificity of ligand binding. In many docking studies, the presence of hydrogen bonds with key amino acid residues in the active site is a strong indicator of potent biological activity. nih.govmdpi.com

π-π Interactions: These are non-covalent interactions that occur between aromatic rings. They can be further classified into face-to-face and edge-to-face interactions. The phenyl ring of this compound can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site, further stabilizing the ligand-protein complex. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are used to model the electronic structure and geometry of molecules. These methods are fundamental to understanding the intrinsic properties of a compound like this compound.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. orientjchem.org For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its molecular structure and reactivity. researchgate.net

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. orientjchem.orgresearchgate.net These calculations help identify the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule, which is crucial for understanding potential charge-transfer interactions within the molecule or with a biological target. mdpi.comresearchgate.net

Furthermore, DFT is employed to perform vibrational analysis, predicting the compound's infrared (IR) and Raman spectra. orientjchem.org Theoretical vibrational frequencies are calculated and often scaled to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectroscopic data. orientjchem.org This analysis aids in the structural confirmation of the molecule by assigning specific vibrational modes to the observed spectral bands. researchgate.net

Table 1: Representative DFT-Calculated Properties for a Piperidin-2-one Analog

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.8 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 Debye | Molecular polarity |

| C=O Vibrational Frequency (scaled) | 1685 cm⁻¹ | Corresponds to IR/Raman spectra for the acetyl group |

| Lactam C=O Vibrational Frequency (scaled) | 1650 cm⁻¹ | Corresponds to IR/Raman spectra for the piperidinone ring |

The piperidine (B6355638) ring is conformationally flexible and can adopt several non-planar shapes. For piperidin-4-one derivatives, the most common conformations are the chair, boat, and twist-boat forms. researchgate.net The specific conformation adopted by this compound is determined by the steric and electronic effects of its substituents. The N-acetylphenyl group plays a significant role in influencing the ring's geometry. researchgate.net

Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (local minima) and the transition states that connect them. This process generates an energy landscape, which maps the relative energies of different conformations. Studies on related N-substituted piperidinones have shown that while a chair conformation is often favored, the presence of bulky or electron-withdrawing groups on the nitrogen can stabilize boat or twist-boat conformations. researchgate.net For this compound, it is critical to evaluate the rotational barrier around the N-C(phenyl) bond and its impact on the piperidin-2-one ring puckering.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Population (%) at 298K |

|---|---|---|---|

| Chair 1 (Axial Phenyl) | 2.5 | C6-N1-C2-C3 ≈ 55 | 2 |

| Chair 2 (Equatorial Phenyl) | 0.0 | C6-N1-C2-C3 ≈ -58 | 92 |

| Twist-Boat | 1.8 | Variable | 6 |

| Boat | 4.0 | Variable | <1 |

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with lone pairs on electronegative atoms like oxygen and are susceptible to electrophilic attack. For this compound, the carbonyl oxygen atoms of both the acetyl group and the lactam are expected to be the most electron-rich sites. researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency, which are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

The MEP map for this compound would highlight the nucleophilic character of the carbonyl oxygens and provide a qualitative guide to its non-covalent interaction capabilities, such as hydrogen bond formation. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Protein Interactions

While quantum chemical calculations analyze static molecular structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes, flexibility, and interactions with the environment, such as a solvent or a protein binding pocket. nih.gov

For this compound, an MD simulation can assess the stability of its lowest-energy conformer in an aqueous environment and explore transitions between different conformational states. When studying its potential as a drug candidate, MD simulations are invaluable for analyzing its interaction with a target protein. nih.govrsc.org After docking the compound into the protein's active site, a long-duration MD simulation (often 100 ns or more) can be run to evaluate the stability of the binding pose. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to ensure the complex remains stable. nih.gov These simulations reveal crucial information about the specific hydrogen bonds, hydrophobic interactions, and salt bridges that maintain the ligand-protein complex, providing a dynamic understanding of the binding event. researchgate.netrsc.org

Table 3: Representative Output from a Molecular Dynamics Simulation

| Metric | Result | Interpretation |

|---|---|---|

| Ligand RMSD | Avg: 1.5 Å | The ligand maintains a stable pose in the binding site. |

| Protein RMSD | Avg: 2.0 Å | The protein structure remains stable upon ligand binding. |

| Key H-Bond Occupancy | Lactam C=O with Ser122: 85% | A stable and persistent hydrogen bond is formed. |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | Indicates a favorable binding affinity. |

Data Mining and Cheminformatics Approaches

Cheminformatics and data mining techniques are essential for analyzing large datasets of chemical compounds and building predictive models. For analogs of this compound, these methods can establish a Quantitative Structure-Activity Relationship (QSAR). frontiersin.org

QSAR modeling attempts to correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties or structural features (descriptors). A typical QSAR study involves:

Creating a Dataset: A library of analogs of this compound with experimentally measured biological activity is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each analog.

Model Building: Statistical methods are used to build a mathematical model linking the descriptors to activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR methods. frontiersin.org These methods generate 3D contour maps that highlight which regions of the molecule should be modified to enhance or reduce activity. frontiersin.org

The resulting QSAR model can then be used to predict the activity of new, unsynthesized analogs, guiding medicinal chemistry efforts toward more potent and selective compounds. frontiersin.org

Table 4: Example of a 2D-QSAR Data Table for Piperidin-2-one Analogs

| Compound | R-Group | LogP (Descriptor) | Molecular Weight (Descriptor) | pIC₅₀ (Activity) |

|---|---|---|---|---|

| 1 | 4-acetyl | 1.30 | 217.26 | 6.5 |

| 2 | 4-nitro | 1.45 | 222.22 | 6.8 |

| 3 | 4-chloro | 2.15 | 211.67 | 7.1 |

| 4 | 4-methoxy | 1.52 | 207.24 | 6.2 |

Mechanism of Interaction at the Molecular Level Non Clinical

Untersuchung der Rezeptor-Ligand-Wechselwirkungen

Obwohl detaillierte Studien, die sich ausschließlich auf die Rezeptor-Ligand-Wechselwirkungen von 1-(4-Acetylphenyl)piperidin-2-on konzentrieren, in der verfügbaren Literatur nicht ausführlich beschrieben werden, können verwandte Moleküle, die den Piperidin-2-on-Ring enthalten, an verschiedenen Rezeptoren wirken. Zum Beispiel wurde gezeigt, dass 1-Piperidinpropionsäure, eine Verbindung mit einem Piperidinring, als allosterischer Inhibitor am Protease-aktivierten Rezeptor-2 (PAR2) wirkt. nih.gov Diese Verbindung stabilisiert den Rezeptor und deutet darauf hin, dass sie an eine allosterische Tasche bindet, die sich innerhalb des PAR2-Rezeptors befindet. nih.gov Solche Wechselwirkungen sind für G-Protein-gekoppelte Rezeptoren (GPCRs) von entscheidender Bedeutung, zu denen die PAR-Familie gehört und die bei Entzündungen und Autoimmunerkrankungen eine Rolle spielen. nih.gov

Aufklärung der Enzymhemmungswege

Die Hemmung von Enzymen ist ein wichtiger Mechanismus, durch den kleine Moleküle wie 1-(4-Acetylphenyl)piperidin-2-on ihre Wirkung entfalten. Verbindungen mit ähnlichen strukturellen Merkmalen wurden auf ihre hemmenden Aktivitäten gegenüber verschiedenen Enzymen untersucht.

Studien an verwandten Verbindungen legen nahe, dass Derivate, die einen Piperidinring enthalten, als Enzymhemmer wirken können. Zum Beispiel wurde eine Reihe von (Piperidinosulfonamidophenyl)pyrrolidin-2-onen als nicht-carboxylatische Inhibitoren des Aldo-Keto-Reduktase-Enzyms AKR1C3 identifiziert. researchgate.net Die Struktur-Aktivitäts-Beziehungsstudien dieser Analoga zeigten, dass Variationen am Pyrrolidinonring oder die Veränderung der Größe oder Polarität des Piperidinorings die Aktivität stark verringerten. researchgate.net

Enzymhemmung kann durch verschiedene Mechanismen erfolgen:

Kompetitive Hemmung : Der Inhibitor bindet an die gleiche aktive Stelle wie das Substrat. libretexts.org

Nicht-kompetitive Hemmung : Der Inhibitor bindet an eine andere Stelle als die aktive Stelle (eine allosterische Stelle), was eine Konformationsänderung des Enzyms bewirkt und seine Aktivität verringert. libretexts.orgyoutube.com

Irreversible Hemmung : Der Inhibitor bindet kovalent an das Enzym, was zu einer dauerhaften Inaktivierung führt. libretexts.org

Während der spezifische Hemmweg für 1-(4-Acetylphenyl)piperidin-2-on nicht endgültig geklärt ist, deuten die Aktivitäten ähnlicher Piperidinderivate auf ein Potenzial zur Modulation der Enzymfunktion hin.

Modulatorische Effekte auf Signalwege

Die Fähigkeit einer Verbindung, Signalwege zu modulieren, ist entscheidend für ihre biologische Wirkung. Chemische Verbindungen können wichtige Signalwege wie PI3K/AKT, MAPK-ERK und andere beeinflussen, die an Zellproliferation, Apoptose und Entzündung beteiligt sind. researchgate.net

Zum Beispiel wurde gezeigt, dass Verbindungen, die ein 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-on-Gerüst enthalten, das NLRP3-Inflammasom hemmen. mdpi.comresearchgate.net Diese Hemmung verhindert die NLRP3-abhängige Pyroptose und die Freisetzung von Interleukin-1β (IL-1β) in Makrophagen. mdpi.comresearchgate.net Solche Aktivitäten deuten auf eine Modulation von Entzündungssignalwegen hin. Obwohl dies nicht direkt 1-(4-Acetylphenyl)piperidin-2-on ist, zeigt es, wie Gerüste, die einen Piperidinring enthalten, in zelluläre Signalkaskaden eingreifen können.

Verständnis der molekularen Ziele (z. B. spezifische Rezeptoren, Enzyme)

Die Identifizierung der molekularen Ziele ist entscheidend für das Verständnis des Wirkmechanismus einer Verbindung. Für Piperidinderivate wurde eine Reihe von molekularen Zielen identifiziert.

Tabelle 1: Potenzielle molekulare Ziele von Piperidin-haltigen Verbindungen

| Zielklasse | Spezifisches Ziel | Betroffene Verbindungsklasse | Referenz |

|---|---|---|---|

| Rezeptor | Protease-aktivierter Rezeptor-2 (PAR2) | 1-Piperidinpropionsäure | nih.gov |

| Enzym | Aldo-Keto-Reduktase (AKR1C3) | (Piperidinosulfonamidophenyl)pyrrolidin-2-one | researchgate.net |

| Enzym | Acetylcholinesterase (AChE) | Piperidin-Derivate | nih.gov |

Acetylcholinesterase (AChE) ist ein weiteres wichtiges Ziel für Piperidin-Derivate wie Donepezil, das zur Behandlung der Alzheimer-Krankheit eingesetzt wird. nih.gov

Rolle als chemische Sonde in biologischen Assays

Eine chemische Sonde ist ein kleines Molekül, das verwendet wird, um eine biologische Funktion oder ein Ziel mit hoher Potenz und Spezifität zu untersuchen. Obwohl 1-(4-Acetylphenyl)piperidin-2-on selbst in der Literatur nicht explizit als weit verbreitete chemische Sonde dokumentiert ist, unterstreicht die Aktivität von strukturell ähnlichen Verbindungen ihr Potenzial in dieser Rolle.

Zum Beispiel werden Inhibitoren des NLRP3-Inflammasoms in In-vitro-Assays verwendet, um die Mechanismen der Entzündung zu untersuchen. mdpi.comresearchgate.net In diesen Assays werden Zellen mit Lipopolysaccharid (LPS) und ATP stimuliert, um die NLRP3-Aktivität auszulösen, und die Testverbindungen werden auf ihre Fähigkeit untersucht, die nachgeschalteten Effekte wie die Freisetzung von IL-1β zu blockieren. mdpi.comresearchgate.net Verbindungen mit einem Piperidin-Kern könnten potenziell als Sonden zur Untersuchung von Enzymen wie Aldo-Keto-Reduktasen oder Protease-aktivierten Rezeptoren in verschiedenen biologischen Assays entwickelt werden. nih.govresearchgate.net

Tabelle der erwähnten Verbindungen

| Verbindungsname | CAS-Nummer | Molekülformel |

| 1-(4-Acetylphenyl)piperidin-2-on | 1152591-13-3 | C13H15NO2 |

| 1-Piperidinpropionsäure | 3699-33-8 | C8H15NO2 |

| Donepezil | 120014-06-4 | C24H29NO3 |

| Interleukin-1β (IL-1β) | Nicht zutreffend | Nicht zutreffend |

| Lipopolysaccharid (LPS) | Nicht zutreffend | Nicht zutreffend |

| Adenosintriphosphat (ATP) | 56-65-5 | C10H16N5O13P3 |

Applications in Chemical Biology and Research Tools Non Therapeutic

Use as Building Blocks for Complex Organic Synthesis

The N-aryl piperidin-2-one scaffold is a significant structural motif found in a variety of biologically active compounds and natural products, including alkaloids. nih.govsemanticscholar.org The presence of the lactam and the acetylphenyl group in 1-(4-acetylphenyl)piperidin-2-one offers multiple points for diversification, rendering it a valuable building block for the synthesis of more complex molecular architectures.

N-aryl lactams are important precursors in the synthesis of alkaloids and other biologically active compounds. nih.govsemanticscholar.org The lactam can undergo various transformations, including reduction to the corresponding cyclic amine or ring-opening reactions to yield linear amino acids. The acetyl group on the phenyl ring serves as a versatile handle for a wide array of chemical modifications. For instance, it can undergo reactions such as aldol (B89426) condensations, Knoevenagel condensations, or conversion to other functional groups like amines, halides, or esters. This allows for the attachment of various side chains or the construction of larger, more intricate molecular frameworks.

Furthermore, palladium-catalyzed aryl-amidation has been utilized for the synthesis of N-aryl lactams, highlighting the importance of this class of compounds as synthetic intermediates. nih.gov The N-aryl amide bond can also be a target for site-selective reactions, such as ortho-benzylation, providing pathways to complex diarylmethane amides and dibenzoazepines. acs.org

Reagents in Organic Reactions

Beyond being a structural component, the this compound scaffold can participate as a reagent in various organic reactions. The reactivity of both the N-aryl lactam and the acetophenone (B1666503) moiety can be harnessed for specific synthetic transformations.

The N-aryl lactam portion can influence the reactivity of the molecule. For example, N-aryl α-methylene-γ-lactams have been studied for their thiol reactivity, which is tunable based on the electronic properties of the N-aryl substituent. acs.org This suggests that the electronic nature of the acetylphenyl group in this compound could modulate the reactivity of adjacent positions on the piperidinone ring.

The acetophenone moiety is well-known for its participation in photochemical reactions. studyraid.com Upon exposure to UV light, acetophenone can undergo Norrish Type I or Type II reactions and can act as a photosensitizer. studyraid.com This property can be exploited in reactions such as [2+2] cycloadditions. For instance, acetophenone has been used as a photosensitizer in the irradiation of dienes to yield cyclized products. rsc.org This photochemical reactivity opens up possibilities for using this compound in light-induced synthetic methodologies.

Development of Chemical Probes for Biological Research

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The structural features of this compound make it an attractive scaffold for the design and synthesis of such probes.

The acetylphenyl group is a key component in some known biologically active molecules. For example, a selective inhibitor of the protein tyrosine phosphatase CD45, 2-[(4-acetylphenyl) amino]-3-chloronaphthoquinone, was developed to suppress T-cell responses in inflammatory models with minimal toxicity. frontiersin.org This highlights the potential of the acetylphenyl moiety to be incorporated into molecules designed to interact with specific biological targets.

Furthermore, derivatives of acetophenone have been successfully developed as chemosensors. Symmetrical acetophenone azine derivatives have been synthesized and shown to act as colorimetric and fluorescent chemosensors for the detection of cyanide anions. ugm.ac.idresearchgate.net These sensors exhibit a noticeable color change in the presence of cyanide, enabling its detection by the naked eye. ugm.ac.idresearchgate.net This suggests that derivatives of this compound could be developed into probes for detecting specific ions or small molecules in biological systems.

| Compound | Target Analyte | Detection Method | Limit of Detection (LOD) |

|---|---|---|---|

| 2'-hydroxy acetophenone azine | Cyanide (CN⁻) | Colorimetric | 9.68 × 10⁻⁴ M |

| 2',4'-dihydroxy acetophenone azine | Cyanide (CN⁻) | Colorimetric | 9.63 × 10⁻⁵ M |

| 2'-hydroxy acetophenone azine | Cyanide (CN⁻) | Fluorescent | 15.90 × 10⁻⁴ M |

| 2',4'-dihydroxy acetophenone azine | Cyanide (CN⁻) | Fluorescent | 8.95 × 10⁻⁵ M |

Applications in Materials Science (e.g., Dyes, Pigments, Photoinitiators if applicable to the scaffold)

The structural elements of this compound also suggest its potential utility in the field of materials science, particularly in the development of polymers and functional materials.

Acetophenone derivatives are known to serve as photoinitiators in polymerization reactions. studyraid.com Their ability to generate radicals upon UV exposure can initiate the polymerization of vinyl monomers, which is a fundamental process in the creation of various plastics and resins. studyraid.com

The acetylphenyl moiety can also be a precursor for the synthesis of dyes. Azo dyes have been synthesized from 4-aminoacetophenone, which can be derived from this compound through reduction of a nitro group precursor or other synthetic routes. researchgate.netjbiochemtech.comjbiochemtech.com These dyes have been used for coloring various fabrics, with the final color depending on the specific chemical structure. jbiochemtech.comjbiochemtech.com

Furthermore, N-aryl lactams themselves are monomers in the anionic ring-opening polymerization (AROP) to produce polyamides. mdpi.comrsc.org This process allows for the synthesis of nylons with potentially novel properties, depending on the structure of the lactam monomer. The presence of the acetylphenyl group could introduce functionalities into the resulting polymer, enabling further modifications or imparting specific properties such as altered solubility, thermal stability, or the ability to participate in photochemical crosslinking.

Patent Landscape Analysis Non Therapeutic Applications

Review of Existing Patents Featuring 1-(4-Acetylphenyl)piperidin-2-one or Closely Related Scaffolds for Industrial and Research Applications

An analysis of the patent landscape reveals that the phenyl-piperidin-2-one moiety is a critical component in a new generation of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides. These herbicides are vital for controlling a broad spectrum of weeds in major crops.

A significant example is the compound known as cypyrafluone (B1532948) (also referred to as QYM201), which has the chemical name 1-(2-chloro-3-(3-cyclopropyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonyl)-6-(trifluoromethyl)phenyl)piperidin-2-one. This compound, while structurally more complex than this compound, contains the fundamental phenyl-piperidin-2-one core. Research and patents demonstrate its high efficacy against both grass and broadleaf weeds in wheat fields. The development of such potent herbicides indicates a strong interest from agrochemical companies in scaffolds containing the phenyl-piperidin-2-one structure.

Patents in this domain, such as those related to cypyrafluone and other pyrazole-based HPPD inhibitors, showcase the industrial application of this chemical family. These patents protect not only the final active compounds but also their use in herbicidal compositions and methods for controlling unwanted vegetation. The core structure, exemplified by this compound, serves as a foundational building block upon which more elaborate and potent functional groups are added to achieve the desired biological activity and crop selectivity.

The following table provides an overview of representative patents and research findings related to this class of compounds:

| Compound/Technology | Key Features & Applications | Representative Patent/Source |

| Cypyrafluone (QYM201) | A novel HPPD-inhibiting herbicide with a phenyl-piperidin-2-one core. Effective for post-emergence control of broadleaf and grass weeds in wheat. | Research by Zhang et al. (2019) in Pest Management Science |

| Pyrazole (B372694) Derivatives | Patents cover a broad class of pyrazole compounds linked to a phenyl-piperidin-2-one moiety for use as HPPD inhibitor herbicides. | WO2018058904A1 |

| Pyridazinone Compounds | Novel pyridazinone compounds containing related heterocyclic structures for herbicidal use, indicating a trend in exploring similar scaffolds. | EP 3949731 A1 |

Analysis of Patent Claims Related to Synthesis Methods and Non-Therapeutic Uses

The patent claims associated with herbicides like cypyrafluone are multifaceted. They typically cover:

The specific chemical structure of the active ingredient: These claims are often broad enough to encompass a range of related derivatives, protecting the core inventive scaffold.

Herbicidal compositions: These claims detail formulations that include the active ingredient along with adjuvants, safeners, and other co-formulants to enhance efficacy and crop safety.

Methods of use: Patents will claim the method of controlling weeds in various crops by applying the herbicide.

While patents on the final herbicidal products are prominent, the synthesis of these complex molecules is also a key area of intellectual property. The synthesis of a molecule like cypyrafluone involves multiple steps, and it is highly probable that a compound like this compound would be a crucial intermediate. Patent claims related to synthesis often protect novel and efficient routes to produce these key intermediates or the final active ingredient.

For instance, the synthesis of the phenyl-piperidin-2-one portion of the molecule and its subsequent coupling with the pyrazole moiety would be critical steps. While a specific patent detailing the synthesis of cypyrafluone starting from this compound was not identified in the search, the general principles of chemical synthesis suggest its utility as a precursor. The acetyl group on the phenyl ring provides a reactive handle for further chemical modifications, making it a valuable starting material for research and development in this field.

Intellectual Property Trends and Opportunities

The intellectual property trends in the area of non-therapeutic applications for phenyl-piperidin-2-one derivatives are clearly pointing towards the agrochemical industry, and specifically towards the development of new herbicides. The emergence of weed resistance to existing herbicide classes has created a significant demand for new modes of action, and HPPD inhibitors represent a valuable tool in this context.

Key trends and opportunities include:

Scaffold Hopping and Analogue Development: Companies are actively exploring variations of the phenyl-piperidin-2-one scaffold to discover new active ingredients with improved properties, such as a broader weed control spectrum, enhanced crop safety, or a more favorable environmental profile. This creates opportunities for the synthesis and patenting of novel derivatives.

Process Chemistry Innovation: As new herbicides based on this scaffold move towards commercialization, there is a growing need for cost-effective and scalable manufacturing processes. Patents protecting novel synthetic routes to key intermediates, which could include this compound, are therefore of significant value.

Formulation Technology: The development of advanced formulations to improve the delivery and efficacy of these herbicides is another area of active research and patenting. This includes developing formulations that are more stable, easier to apply, and have reduced environmental impact.

Research Chemicals: Beyond large-scale industrial applications, there is a market for compounds like this compound as research chemicals and building blocks for medicinal chemistry and other life sciences research, although this is a smaller market segment compared to agrochemicals.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. Future efforts in the synthesis of 1-(4-acetylphenyl)piperidin-2-one and its derivatives should prioritize green chemistry principles.

Furthermore, the exploration of green reaction media and catalysts is crucial. The use of water as a solvent in intramolecular cyclization reactions has shown promise for the synthesis of piperidinols. nih.gov Similarly, employing amino acids, such as aspartic acid, in place of traditional reagents like ammonia (B1221849) in piperidone synthesis presents a more sustainable alternative. researchgate.net Ultrasound-promoted synthesis offers another avenue for accelerating reactions and improving yields while minimizing energy consumption. researchgate.net

The development of one-pot multicomponent reactions (MCRs) also holds significant potential. mdpi.com MCRs are inherently atom-economical and can be used to generate diverse libraries of piperidone derivatives from simple starting materials in a single step, thus contributing to more efficient and sustainable synthetic processes. mdpi.com

Exploration of Undiscovered Scaffold Modifications and Derivatives

The functionalization of the this compound scaffold is a fertile ground for discovering novel compounds with unique properties. Future research should focus on systematic modifications of both the piperidone ring and the N-aryl substituent.

The synthesis of spiro-piperidine derivatives is a particularly intriguing area. researchgate.net Introducing spirocyclic systems can impart conformational rigidity and three-dimensionality to the molecule, which can be advantageous for biological activity. lifechemicals.com The synthesis of dihydrospiro[quinoline-2,4'-piperidines] has been reported, and similar strategies could be applied to the this compound core. researchgate.net

Modification of the N-aryl ring and the acetyl group offers another dimension for exploration. The synthesis of N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones has been achieved through base-catalyzed arylsulfonation, demonstrating the feasibility of introducing diverse functionalities at the nitrogen atom. nih.gov Furthermore, attaching various heterocyclic and functional moieties, such as aminothiazolylacetamido and diethyl[(aryl)methyl]phosphonate groups, to the piperidone scaffold has yielded compounds with interesting biological activities and should be further investigated. nih.govnih.gov

The development of analogs of existing drugs, such as Donepezil, based on the piperidone scaffold is another promising direction. acs.org This involves the synthesis of chirally enriched analogs to study structure-activity relationships and potentially enhance therapeutic efficacy. acs.org

Integration of Advanced Computational Approaches with Experimental Validation

The synergy between computational modeling and experimental synthesis is a powerful tool in modern drug discovery and materials science. Future research on this compound should leverage a range of computational techniques to guide and accelerate experimental work.

Density Functional Theory (DFT) studies can be employed to explore the geometric parameters, electronic properties, and reactivity of novel piperidone derivatives. researchgate.net This can provide valuable insights into their stability and potential for various applications. researchgate.net

For drug discovery efforts, virtual screening and molecular docking are invaluable tools for identifying potential biological targets and designing novel inhibitors. nih.gov For instance, these methods have been successfully used to design piperidine (B6355638) derivatives as inhibitors of heat shock protein 70 (HSP70). nih.gov Similarly, group-based quantitative structure-activity relationship (GQSAR) modeling can be used to develop predictive models for the biological activity of a series of compounds, as demonstrated in the design of HDM2 inhibitors. researchgate.net

Molecular dynamics simulations can provide a deeper understanding of the interactions between piperidone derivatives and their biological targets at an atomic level. nih.gov This can help in elucidating the binding modes of active compounds and guide the design of next-generation molecules with improved affinity and selectivity. nih.gov The integration of these computational approaches with experimental validation is crucial for the efficient discovery and optimization of new compounds. archive.org

Investigation of Novel Non-Biological Applications

While the majority of research on piperidone derivatives has focused on their biological and pharmacological properties, there is a growing interest in their potential for non-biological applications. Future investigations should explore the utility of this compound and its analogs in materials science and other fields.

One potential application is in the development of organic photoreceptors . 4-Piperidone has been used as an intermediate in the synthesis of such materials, suggesting that the this compound scaffold could also be a valuable building block in this area. jocpr.com

Another area of interest is in environmental applications , such as the removal of sulfur compounds from gases. jocpr.com The specific properties of the piperidone ring and its derivatives could be harnessed to develop novel sorbents or catalysts for environmental remediation.

Furthermore, the ability of piperine (B192125), a naturally occurring piperidine alkaloid, to enhance the bioavailability of other drugs suggests a potential application for piperidone derivatives as excipients or adjuvants in pharmaceutical formulations . nih.gov Research into the specific structural features responsible for this effect could lead to the design of novel, synthetic bioavailability enhancers.

Collaborative and Interdisciplinary Research Opportunities

The multifaceted nature of research on this compound necessitates a collaborative and interdisciplinary approach. Future progress in this field will be significantly enhanced by fostering partnerships between researchers from diverse scientific disciplines.

The synthesis of novel derivatives and the development of sustainable synthetic routes will require close collaboration between organic chemists and chemical engineers . nih.gov This will facilitate the translation of laboratory-scale syntheses to larger-scale, more efficient processes.

In the realm of drug discovery, collaborations between medicinal chemists, computational chemists, pharmacologists, and biologists are essential. lifechemicals.comnih.gov This interdisciplinary synergy will enable the rational design, synthesis, and biological evaluation of new therapeutic agents. nih.govencyclopedia.pub

The exploration of non-biological applications will necessitate partnerships with materials scientists, polymer chemists, and environmental scientists . Such collaborations will be crucial for designing and testing new materials with tailored properties for specific applications. The complex challenges and exciting opportunities in the field of piperidone research can only be fully addressed through a concerted and collaborative effort across scientific disciplines.

Q & A

Q. How to ensure reproducibility in biological assays involving this compound?

- Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum batch). Include internal controls (e.g., reference inhibitors) in each assay plate. Use Open Science Framework (OSF) to share raw data and analysis scripts. Perform power analysis to determine sample size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.